molecular formula C9H13NO5S B2444165 Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate CAS No. 303985-22-0

Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate

Cat. No. B2444165
CAS RN: 303985-22-0
M. Wt: 247.27
InChI Key: XBNQPYKVMLDWAF-UHFFFAOYSA-N
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Description

“Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate” is a chemical compound with the molecular formula C9H13NO5S and a molecular weight of 247.27. It is available for purchase from various scientific suppliers .

Scientific Research Applications

  • Structural Optimization in Drug Discovery

    • The synthesis of a selective endothelin A antagonist, BMS-193884, highlights the role of structure-metabolism relationships in optimizing drug candidates with improved pharmacokinetic properties. Key insights were obtained by focusing on the metabolism of lead compounds, leading to analogues with reduced clearance and enhanced in vitro properties (Humphreys et al., 2003).
  • Chemical Property Analysis

    • Detailed experimental and theoretical studies of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate reveal insights into its local and global chemical activities, molecular properties, and non-linear optical behaviors. This comprehensive analysis is crucial for understanding the compound's electrophilic and nucleophilic nature (Gültekin et al., 2020).
  • Polymer Synthesis

    • In the realm of polymer chemistry, the compound has been instrumental in the synthesis of poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s. These polymers exhibit remarkable thermal stability, solubility in various polar solvents, and a broad range of inherent viscosities, making them significant for various applications (Shockravi et al., 2006).
  • Catalysis and Reaction Mechanisms

    • The compound's role in catalysis is highlighted by its use in the four-component one-pot synthesis of polyhydroquinoline derivatives. The catalyst used in this synthesis demonstrates efficiency, cleanliness, simplicity, and high yield, underlining the compound's importance in facilitating complex chemical reactions (Khaligh, 2014).

Mechanism of Action

Target of Action

It is structurally similar to omeprazole , a well-known proton pump inhibitor. Proton pumps are integral membrane proteins that are responsible for acidifying intracellular compartments in cells .

Mode of Action

If it acts similarly to Omeprazole, it may function as a selective proton pump inhibitor . This means it could potentially bind to the proton pump, inhibiting the action of the pump and reducing the production of acid.

Biochemical Pathways

If it acts similarly to Omeprazole, it may affect the gastric acid secretion pathway by inhibiting the final step of acid production .

Result of Action

If it acts similarly to Omeprazole, it may result in a decrease in gastric acid secretion , which could have various downstream effects depending on the context of use.

properties

IUPAC Name

methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfonyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5S/c1-6-8(7(2)15-10-6)4-16(12,13)5-9(11)14-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNQPYKVMLDWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CS(=O)(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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